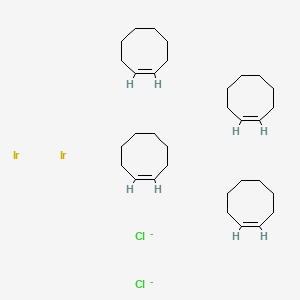

Bis(cyclooctene)iridium(I) chloride, dimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclooctene;iridium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H14.2ClH.2Ir/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJIQMGSHWWMCK-XFCUKONHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56Cl2Ir2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045899 | |

| Record name | Chlorobis(cyclooctene)iridium dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

896.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12246-51-4 | |

| Record name | Chlorobis(cyclooctene)iridium dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis((µ-chloro)bis(cyclooctene)iridium) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Bis(cyclooctene)iridium(I) Chloride Dimer

Executive Summary & Strategic Context

Bis(cyclooctene)iridium(I) chloride dimer (CAS: 12246-51-4), commonly abbreviated as

Why this matters: In drug development and advanced catalysis (e.g., C-H activation, hydrogen isotope exchange), the ability to rapidly displace ligands is critical. The COE dimer allows for the facile generation of active catalytic species under mild conditions, whereas the chelating COD ligand often requires harsher conditions to displace, potentially degrading sensitive substrates.

This guide presents an optimized, self-validating protocol based on the reductive complexation of Iridium(III) chloride. It prioritizes high purity and reproducibility, essential for pharmaceutical applications.

Reaction Theory & Mechanism

The synthesis relies on the reduction of Ir(III) to Ir(I) using an alcohol solvent (typically 2-propanol) as the reducing agent, driven by the coordination of the olefin.

Global Reaction Equation:

Mechanistic Insight:

-

Solvolysis:

dissolves, exchanging ligands with solvent/water. -

Reduction: The alcohol coordinates and undergoes

-hydride elimination, oxidizing to a ketone (acetone) and generating an intermediate Iridium-Hydride species. -

Complexation: The hydride species undergoes reductive elimination (releasing HCl) while trapping the cyclooctene ligands to stabilize the electron-rich Ir(I) center.

Visualization: Mechanistic Pathway

Caption: Simplified reduction pathway of Ir(III) to Ir(I) via alcohol oxidation.

Materials & Equipment

Safety Warning: Iridium salts are skin irritants. Cyclooctene has a pungent, disagreeable odor; work in a well-ventilated fume hood.

Reagents

| Reagent | Purity | Role | Notes |

| Iridium(III) Chloride Hydrate | Metal Source | Hygroscopic; store in desiccator.[1] | |

| cis-Cyclooctene | Ligand | Use in excess (1:7 ratio Ir:COE). | |

| 2-Propanol (IPA) | Anhydrous | Solvent/Reductant | Must be degassed. |

| Deionized Water | Co-solvent | Promotes solubility of Ir salt. | |

| Nitrogen/Argon | Inert Atmosphere | Essential to prevent oxidation. |

Equipment

-

Schlenk Line: Double manifold (Vacuum/Inert Gas).

-

Reaction Vessel: 3-neck round bottom flask (100 mL) with reflux condenser.

-

Filtration: Schlenk frit or sintered glass funnel (Medium porosity).

-

Heating: Oil bath with temperature control (set to

).

Step-by-Step Synthesis Protocol

This protocol is scaled for 1.0 g of

Phase 1: Preparation & Degassing

-

Setup: Assemble the 3-neck flask with a reflux condenser, nitrogen inlet, and rubber septum. Flame-dry the apparatus under vacuum and backfill with

(3 cycles). -

Solvent Prep: In a separate flask, mix 30 mL of 2-propanol and 10 mL of DI water . Sparge with

for 20 minutes to remove dissolved oxygen.-

Why:

promotes the formation of Ir(III) impurities and dark iridium oxides.

-

Phase 2: Reaction

-

Charging: Under a positive flow of

, add 1.0 g (approx. 2.8 mmol) of -

Solvent Addition: Cannula transfer the degassed IPA/Water mixture into the reaction flask. Stir until the Ir salt is mostly dissolved (solution will be dark brown/red).

-

Ligand Addition: Add 4.0 mL (approx. 30 mmol) of cis-cyclooctene via syringe.

-

Note: A large excess (approx 10 eq) drives the equilibrium toward the product and compensates for ligand volatility.

-

-

Reflux: Heat the oil bath to

and reflux for 4–6 hours .

Phase 3: Workup & Isolation

-

Cooling: Allow the mixture to cool slowly to room temperature, then place in an ice bath (

) for 30 minutes to maximize precipitation. -

Filtration: Filter the yellow solid.

-

Best Practice: Use a Schlenk frit under

to prevent surface oxidation. If using a standard Buchner funnel, work quickly.

-

-

Washing: Wash the filter cake with:

- mL cold, degassed water (removes unreacted Ir salts).

- mL cold methanol (removes excess cyclooctene and organic byproducts).

-

Drying: Dry the solid under high vacuum (

mbar) for 4 hours at room temperature.

Visualization: Experimental Workflow

Caption: Operational workflow for the synthesis of [Ir(coe)2Cl]2.

Quality Control & Characterization

Verify the product identity using the following metrics.

| Parameter | Expected Result | Troubleshooting |

| Appearance | Bright yellow/orange powder | Brown/Black: Decomposition to Ir(0). Check inert lines. Green: Incomplete reduction (Ir(III) remains). |

| Yield | Low yield? Increase reflux time or check COE purity. | |

| Solubility | Soluble in | If insoluble in DCM, the product may be polymerized or decomposed. |

| Distinct multiplets at | Free cyclooctene peaks indicate insufficient washing. | |

| Melting Point | Decomposes | Sharp melting point is not expected due to decomposition. |

Self-Validating Check: Dissolve a small amount in

Storage & Stability

-

Atmosphere: Solid is relatively air-stable for short periods but oxidizes over weeks. Store under Nitrogen/Argon.

-

Temperature: Store at

. -

Light: Protect from light to prevent photo-induced ligand dissociation.

References

-

Herde, J. L.; Lambert, J. C.; Senoff, C. V. (1974).[3] "Cyclooctene and 1,5-Cyclooctadiene Complexes of Iridium(I)". Inorganic Syntheses, 15, 18–20.

-

Winkhaus, G.; Singer, H. (1966).[3] "Iridium(I)-Olefinkomplexe". Chemische Berichte, 99(11), 3610–3618.

-

Burk, M. J.; Crabtree, R. H. (1987). "Selective catalytic dehydrogenation of alkanes to alkenes". Journal of the American Chemical Society, 109(26), 8025–8039.

-

Umicore. "Chlorobis(cyclooctene)iridium(I) dimer Product Data".

Sources

- 1. Chlorobis(cyclooctene)iridium dimer - Wikipedia [en.wikipedia.org]

- 2. Spectroscopic Evaluation of the Molecular Structures of di-μ-Chlorobis(1,5-Cyclooctadiene) Iridium (I) and Rhodium (I) Complexes [scirp.org]

- 3. US6399804B2 - Method for producing [Ir(cod)Cl]2 - Google Patents [patents.google.com]

- 4. grokipedia.com [grokipedia.com]

Technical Guide: Structure and Utility of [Ir(coe)₂Cl]₂

Executive Summary

Chlorobis(cyclooctene)iridium(I) dimer , denoted as

Part 1: Structural Analysis & Bonding

The utility of

Crystal Structure and Geometry[1]

-

Coordination Geometry: Each Iridium(I) center adopts a square planar geometry (considering the centroids of the alkene double bonds as coordination sites).[1]

-

Bridging Core: The

core is strictly planar with a hinge angle of approximately 180° .[1] This contrasts with -

Ir-Ir Interaction: The distance between the two iridium atoms is approximately 3.72 Å .[1] This distance indicates no direct metal-metal bond , preserving the 16-electron count per metal center required for stability in Ir(I) species.

Ligand Conformation

The cyclooctene ligands are coordinated in an

Structural Visualization

The following diagram illustrates the connectivity and the planar bridging core of the dimer.

Figure 1: Connectivity of

Part 2: Synthesis Protocol

This protocol is adapted from the standard method involving the reduction of Ir(III) salts in the presence of excess olefin.

Materials & Reagents

| Reagent | Role | Stoichiometry |

| Ammonium Hexachloroiridate | Ir Precursor | 1.0 equiv |

| Cyclooctene (cis) | Ligand / Reductant | Excess (approx. 10-15 equiv) |

| Isopropanol (IPA) | Solvent / Reductant | Solvent volume |

| Degassed Water | Co-solvent | 1:2 ratio with IPA |

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure the system is thoroughly purged with

to remove oxygen (the product is air-sensitive in solution). -

Mixing: Dissolve

(or -

Ligand Addition: Add excess cis-cyclooctene via syringe. The excess is critical to drive the equilibrium and prevent the formation of metallic iridium.

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 3–4 hours.

-

Observation: The dark red Ir(III) solution will gradually turn to a yellow/orange suspension as the Ir(I) dimer precipitates.

-

-

Isolation: Cool the mixture to room temperature. Filter the yellow solid under an inert atmosphere (Schlenk line or Glovebox).

-

Washing: Wash the precipitate with cold ethanol and water to remove ammonium salts and excess cyclooctene.

-

Drying: Dry the yellow powder under high vacuum for 4–6 hours.

Characterization Data

| Technique | Diagnostic Feature |

| Appearance | Yellow/Orange powder. Air-stable as a solid; sensitive in solution. |

| ¹H NMR ( | Olefinic protons appear as multiplets at δ 4.0–4.5 ppm . (Distinct from free COE at δ 5.6 ppm). |

| Melting Point | Decomposes >150°C (turns black). |

Part 3: Reactivity & Applications in Drug Development

The primary value of

The "Coe Effect" (Lability)

The monodentate nature of cyclooctene makes it entropically favorable to displace. Unlike the chelating COD ligand, which requires significant energy to detach one arm, COE ligands dissociate sequentially. This allows for the synthesis of bulky or electronically fragile catalysts that cannot be accessed via

Key Reaction Pathways

-

Crabtree's Catalyst Synthesis:

Used for directed hydrogenation of sterically hindered alkenes in drug synthesis. -

C-H Activation / Borylation: The dimer reacts with bipyridines to form active species for the borylation of arenes, a critical step in late-stage functionalization of pharmaceutical intermediates.

-

SABRE (Signal Amplification by Reversible Exchange): Used to hyperpolarize small molecules (drugs/metabolites) for enhanced MRI imaging. The labile COE ligands allow rapid binding of the substrate and parahydrogen.

Mechanism of Ligand Exchange

The following diagram details the activation pathway of the dimer into a catalytically active monomer.

Figure 2: Activation pathway. The dimer cleaves into solvated monomers, followed by rapid displacement of the labile COE ligands by the target phosphine or N-heterocyclic carbene.

References

-

Synthesis and Characterization: van der Ent, A., & Onderdelinden, A. L. (1973). "Chlorobis(cyclooctene)rhodium(I) and -Iridium(I) Complexes". Inorganic Syntheses, 14, 92–95.[3] Link

-

Crystal Structure: Churchill, M. R., & Bezman, S. A. (1973). "Crystal structure of bis(cyclooctene)iridium(I) chloride dimer". Inorganic Chemistry, 12(2), 260. Link

-

Applications in Catalysis: Crabtree, R. H. (1979). "Iridium compounds in catalysis". Accounts of Chemical Research, 12(9), 331–337. Link

-

SABRE & Hyperpolarization: Lloyd, L. S., et al. (2012). "Utilization of [Ir(coe)2Cl]2 as a precursor for SABRE". Journal of the American Chemical Society. Link

Sources

- 1. Di-μ-chlorido-bis[bis(η2-cyclooctene)iridium(I)] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iridium Cyclooctene Complex That Forms a Hyperpolarization Transfer Catalyst before Converting to a Binuclear C–H Bond Activation Product Responsible for Hydrogen Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorobis(cyclooctene)iridium dimer - Wikipedia [en.wikipedia.org]

physical properties of bis(cyclooctene)iridium(I) chloride dimer

This technical guide provides an in-depth analysis of Bis(cyclooctene)iridium(I) chloride dimer , a critical precursor in organometallic catalysis.

Reagent Lifecycle, Physical Characterization, and Catalytic Utility[1][2]

Executive Summary & Chemical Identity

Bis(cyclooctene)iridium(I) chloride dimer (CAS: 12246-51-4) is a kinetically labile organometallic precursor used primarily to access reactive iridium(I) catalysts.[1] Unlike its more stable analog

| Chemical Attribute | Specification |

| IUPAC Name | Chlorobis(cyclooctene)iridium(I) dimer |

| Formula | |

| Molecular Weight | 896.13 g/mol |

| Geometry | Square Planar (at Ir centers) |

| Coordination | Bridging chlorides; |

Physical Properties & Characterization Data

The physical behavior of

Table 1: Physicochemical Specifications

| Property | Value / Description | Practical Implication |

| Appearance | Bright yellow to orange powder | Quality Indicator: Darkening to brown/black indicates decomposition to metallic iridium ( |

| Melting Point | 160 – 165 °C (Decomposition) | Do not dry in ovens above 60°C; vacuum drying at RT is preferred. |

| Solubility (High) | DCM, Chloroform, Benzene, THF | Ideal solvents for subsequent ligand exchange reactions. |

| Solubility (Low) | Alcohols (MeOH, EtOH), Water, Hexanes | Purification Mechanism: The complex precipitates from the reaction mixture (EtOH/H2O) while impurities remain dissolved. |

| Air Stability | Solid: Moderate / Solution: Poor | Store under Argon/Nitrogen. Solutions must be degassed. |

Diagnostic Spectroscopy

To validate the integrity of the dimer before use, rely on

-

Free Cyclooctene (Reference): Vinyl protons appear at

~5.6 ppm . -

Coordinated Cyclooctene (Target): Vinyl protons shift upfield to

3.9 – 4.3 ppm (broad multiplet). -

IR Spectroscopy: Distinct bands for bridging chlorides (

) appear in the far-IR region (<300 cm

Synthesis & Purification Protocol

Methodology adapted from van der Ent & Onderdelinden (Inorganic Syntheses).

Principle: The synthesis relies on the reduction of Ir(III) to Ir(I) by the solvent (ethanol or isopropanol) in the presence of excess cyclooctene.

Step-by-Step Workflow

-

Reagent Prep: Dissolve

(or chloroiridic acid) in a degassed mixture of Isopropanol/Water (2:1) . -

Ligand Addition: Add excess Cyclooctene (COE) (approx. 1:6 molar ratio relative to Ir).

-

Reflux: Heat to reflux under Nitrogen for 3–4 hours.

-

Observation: The dark red Ir(III) solution will turn to a yellow/orange suspension as the Ir(I) species precipitates.

-

-

Isolation: Cool the mixture to room temperature. Filter the yellow solid under air (rapidly) or inert gas.

-

Purification (Critical): Wash the precipitate with cold methanol .

-

Why? This removes unreacted

and excess cyclooctene, which are soluble in alcohols, while the dimer is not.

-

-

Drying: Dry under high vacuum at room temperature.

Visualization: Synthesis Pathway

Caption: Reduction of Iridium(III) salts by alcoholic solvents in the presence of cyclooctene to yield the precipitating Ir(I) dimer.[2][1]

Mechanistic Utility in Drug Development

In pharmaceutical research,

The "COE Effect" in Ligand Exchange

When synthesizing complex catalysts (e.g., for asymmetric hydrogenation or C-H activation), using

Mechanism:

-

Dissociation: The monodentate COE ligand dissociates to open a coordination site (14e⁻ intermediate).

-

Coordination: The target ligand (Phosphine, NHC, etc.) binds.

-

Irreversibility: Because COE is volatile and monodentate, it is easily displaced and removed, driving the equilibrium forward.

Visualization: Ligand Substitution Logic

Caption: The kinetic lability of monodentate COE ligands facilitates mild, room-temperature exchange, unlike the chelated COD analog.

Handling & Storage Protocols (Self-Validating)

To ensure experimental reproducibility, follow these storage rules. The "Self-Validating" aspect refers to visual cues that confirm reagent quality.

-

Inert Atmosphere: Store strictly under Nitrogen or Argon in a glovebox or desiccator.

-

Cold Storage: Keep at -20°C to prevent slow thermal decomposition.

-

Visual Validation:

-

Pass: Powder is bright yellow/orange.

-

Fail: Powder has turned greenish-brown (surface oxidation) or black (bulk decomposition). Do not use.

-

-

Solution Prep: Only dissolve immediately prior to use. Do not store stock solutions.

References

-

Synthesis & Characterization: van der Ent, A., & Onderdelinden, A. L. (1973).[1] "Chlorobis(cyclooctene)rhodium(I) and -Iridium(I) Complexes." Inorganic Syntheses, 14, 92–95.

-

Structural Dynamics: Herde, J. L., Lambert, J. C., & Senoff, C. V. (1974). "Cyclooctene and 1,5-Cyclooctadiene Complexes of Iridium(I)." Inorganic Syntheses, 15, 18-20.

-

Catalytic Application (C-H Activation): Crabtree, R. H. (1979). "Iridium compounds in catalysis." Accounts of Chemical Research, 12(9), 331–337.

-

Physical Data Verification: Sigma-Aldrich Product Specification, "Chlorobis(cyclooctene)iridium(I) dimer."

Sources

Technical Guide: Chlorobis(cyclooctene)iridium(I) Dimer (CAS 12246-51-4)

Topic: CAS number 12246-51-4 Chemical Information Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Advanced Precatalyst for C–H Activation and Asymmetric Synthesis[1][2]

Executive Technical Summary

Chlorobis(cyclooctene)iridium(I) dimer , commonly abbreviated as [Ir(coe)₂Cl]₂ , is a premier organometallic precursor used extensively in high-value organic synthesis and drug discovery. Unlike its more stable analog [Ir(cod)Cl]₂ (cyclooctadiene), the cyclooctene (COE) variant features monodentate alkene ligands that are significantly more labile. This structural characteristic allows for rapid ligand exchange under mild conditions, making it the precatalyst of choice for kinetically challenging transformations, including asymmetric hydroamination , directed C–H activation , and hydrogen isotope exchange (HIE) .

For drug development professionals, this compound serves as a critical entry point for installing chirality into amine scaffolds and functionalizing unactivated C–H bonds in late-stage pharmaceutical intermediates.[1]

Chemical Identity & Physiochemical Profile[1][3]

| Property | Data |

| CAS Number | 12246-51-4 |

| IUPAC Name | Chlorobis(cyclooctene)iridium(I) dimer |

| Common Synonyms | [Ir(coe)₂Cl]₂; Di-μ-chlorotetrakis(cyclooctene)diiridium(I) |

| Molecular Formula | C₃₂H₅₆Cl₂Ir₂ |

| Molecular Weight | 896.13 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, THF, Toluene; Decomposes in alcohols |

| Stability | Air-sensitive; Store under inert atmosphere (Ar/N₂) at 2–8°C |

| Melting Point | 160–165°C (Decomposes) |

Catalytic Mechanism: The "COE Effect"

The utility of [Ir(coe)₂Cl]₂ stems from the lability of the cyclooctene ligands. While 1,5-cyclooctadiene (COD) forms a stable chelate, the COE ligands in CAS 12246-51-4 are monodentate (

Mechanistic Pathway: Precatalyst Activation

The following diagram illustrates the activation pathway where [Ir(coe)₂Cl]₂ converts into an active catalytic species (e.g., for hydrogenation or hydroamination) via ligand exchange and oxidative addition.

Figure 1: Activation pathway of [Ir(coe)₂Cl]₂.[2][3][4] The rapid displacement of bulky COE ligands by target ligands (L) allows for mild generation of the active catalyst.*

Advanced Synthetic Applications (Protocols)

Protocol A: Enantioselective Hydroamination of Alkenes

This protocol utilizes [Ir(coe)₂Cl]₂ to synthesize chiral amines, a motif prevalent in 40% of small-molecule drugs.[1] The lability of COE allows the chiral diphosphine ligand to bind effectively without high thermal forcing.

Application: Synthesis of chiral branched amines from terminal alkenes. Reference: Hartwig, J. F., et al. Chem (2022).[5] [1]

Reagents:

-

Precatalyst: [Ir(coe)₂Cl]₂ (2.5 mol%)

-

Ligand: (S)-DTBM-SEGPHOS (3.0 mol%)[1]

-

Additive: NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)[1]

-

Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Methodology:

-

Glovebox Setup: In a nitrogen-filled glovebox, weigh [Ir(coe)₂Cl]₂ (11.2 mg, 0.0125 mmol) and (S)-DTBM-SEGPHOS (35.4 mg, 0.030 mmol) into a 4 mL screw-cap vial.[1]

-

Complexation: Add 1.0 mL of anhydrous THF or Dioxane. Stir at room temperature for 15 minutes. The solution should turn from yellow to deep orange/red, indicating active ligation.

-

Substrate Addition: Add the alkene substrate (0.50 mmol) and the amine nucleophile (0.60 mmol).

-

Activator: Add NaBArF (0.030 mmol) to abstract the chloride and generate the cationic active species.

-

Reaction: Seal the vial and heat to 60°C in a heating block for 24 hours.

-

Workup: Cool to room temperature. Filter through a short pad of silica gel, eluting with diethyl ether. Concentrate in vacuo.[1]

-

Analysis: Determine enantiomeric excess (ee) via chiral HPLC.

Protocol B: Directed C–H Alkylation of Azacycles

Used for late-stage functionalization of drug scaffolds (e.g., proline derivatives).[1] The [Ir(coe)₂Cl]₂ precursor is essential for generating the active Ir(I) species that undergoes oxidative addition into the C–H bond.

Application:

Step-by-Step Methodology:

-

Catalyst Prep: In a glovebox, mix [Ir(coe)₂Cl]₂ (5 mol%) with a chiral bidentate ligand (e.g., chiral phosphoramidite) in toluene.

-

Substrate Mixing: Add the thiocarbonyl-protected azacycle (0.2 mmol) and the alkylating olefin (1.5 equiv).

-

Thermal Activation: Seal the reaction vessel and heat to 80–100°C for 16 hours. The COE ligands dissociate completely at this temperature, preventing competitive inhibition observed with COD.

-

Purification: Remove the directing group (if desired) via oxidative cleavage (H₂O₂/NaOH) to reveal the free amine.

Safety, Handling & Storage

Trustworthiness: The instability that makes [Ir(coe)₂Cl]₂ a potent catalyst also makes it fragile. Proper handling is non-negotiable for reproducibility.[1]

-

Air Sensitivity: The compound oxidizes slowly in air, turning from bright yellow to a greenish-brown.[1] Always handle in a glovebox or using strict Schlenk techniques.

-

Thermal Stability: Store at 2–8°C. Do not store at room temperature for extended periods (>1 month), as it can disproportionate to Ir(0) (black precipitate) and free cyclooctene.

-

Solvent Compatibility: Avoid protic solvents (methanol/ethanol) during storage, as they can induce decomposition. Use anhydrous hydrocarbons (Hexane/Pentane) for washing.[1]

References

-

Enantioselective Hydroamination of Unactivated Terminal Alkenes. Source: Chem (Cell Press), 2022.[5] URL:[Link]

-

Practical Alkoxythiocarbonyl Auxiliaries for Iridium(I)-Catalyzed C-H Alkylation of Azacycles. Source: Angewandte Chemie International Edition, 2017.[6] URL:[Link]

-

Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization. Source: DiVA Portal (Dissertation), 2022. URL:[Link]

Sources

- 1. Crabtree's catalyst - Wikipedia [en.wikipedia.org]

- 2. Chlorobis(cyclooctene)iridium dimer - Wikipedia [en.wikipedia.org]

- 3. Iridium Cyclooctene Complex That Forms a Hyperpolarization Transfer Catalyst before Converting to a Binuclear C–H Bond Activation Product Responsible for Hydrogen Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An iridium-mediated C-H activation/CO2-carboxylation reaction of 1,1-bisdiphenylphosphinomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 6. Practical Alkoxythiocarbonyl Auxiliaries for Iridium(I)-Catalyzed C-H Alkylation of Azacycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Unique Utility of Iridium Cyclooctene Complexes

An In-Depth Technical Guide to the Reactivity of Iridium Cyclooctene Complexes

In the landscape of organometallic chemistry and catalysis, iridium complexes occupy a privileged position due to their remarkable ability to activate a wide range of chemical bonds. Among the various precursors available, iridium(I) cyclooctene (COE) complexes, particularly the dimer [IrCl(COE)₂]₂, stand out as exceptionally versatile starting materials. The lability of the cyclooctene ligands is the cornerstone of their utility. This guide provides an in-depth exploration of the synthesis, fundamental reactivity, and catalytic applications of these pivotal complexes, offering field-proven insights for researchers, scientists, and professionals in drug development. The narrative is structured to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Synthesis and Characterization of the Gateway Precursor: [IrCl(COE)₂]₂

The most common entry point into this chemistry is the chloro-bridged dimer, [IrCl(COE)₂]₂. Its synthesis is a foundational procedure for any laboratory working in iridium catalysis.

1.1. Synthetic Causality

The preparation typically involves the reduction of an iridium(III) or iridium(IV) salt, such as chloroiridic acid (H₂IrCl₆), in the presence of cyclooctene.[1] The choice of an alcohol solvent (e.g., ethanol) is critical; it serves as both the solvent and the reducing agent, with the alcohol itself being oxidized.[1] The carbonyl ligand in related complexes like [IrCl(CO)(C₈H₁₄)₂]₂ can even be formed from the breakdown of the alcohol solvent.[1] The cyclooctene acts as a stabilizing ligand for the resulting low-valent Ir(I) center. The dimeric structure, featuring bridging chloride ligands, provides stability for the 16-electron iridium centers.

1.2. Experimental Protocol: Synthesis of [IrCl(COE)₂]₂

-

Safety First: Iridium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2][3][4]

-

Step 1 (Setup): To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydrated iridium trichloride (IrCl₃·nH₂O) or chloroiridic acid.

-

Step 2 (Reagents): Add a 3:1 (v/v) mixture of ethanol and water. The solution will appear as a dark, reddish-brown slurry.

-

Step 3 (Ligand Addition): Add an excess of 1,5-cyclooctadiene (COD) or cyclooctene (COE). While COD is often used to generate the related and highly stable [Ir(COD)Cl]₂ dimer, the direct use of COE is also feasible.[5]

-

Step 4 (Reflux): Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by a color change, typically to a reddish-orange or yellow-orange precipitate. The reflux is generally maintained for 18-24 hours.

-

Step 5 (Isolation): Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Step 6 (Purification): Wash the collected solid sequentially with cold ethanol and hexane to remove unreacted starting materials and organic byproducts. Dry the resulting bright orange-red solid under vacuum. The product is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).

1.3. Spectroscopic Characterization

The resulting complex can be characterized by various techniques, with NMR spectroscopy being particularly informative. Due to the fluxional nature of the cyclooctene ligands, the ¹H NMR signals can be broad at room temperature.[6][7] Vibrational spectroscopy (IR and Raman) is also used to identify key metal-olefin and metal-chloride bonds.[5]

The Core Reactivity: A Tale of Two Electrons

The chemistry of iridium cyclooctene complexes is dominated by the Ir(I) to Ir(III) redox couple. The 16-electron, square-planar d⁸ Ir(I) center is electron-rich and readily undergoes two-electron oxidative addition reactions to form stable 18-electron, octahedral d⁶ Ir(III) species.[8][9] This is often followed by reductive elimination, which regenerates the Ir(I) state and forms a new chemical bond, completing the catalytic cycle.[10]

dot digraph "Reactivity_Core" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

// Nodes Ir_I [label="Ir(I) d⁸\n(16e⁻, Square Planar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ir_III [label="Ir(III) d⁶\n(18e⁻, Octahedral)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ir_I -> Ir_III [label=" Oxidative Addition\n (+ X-Y)", fontsize=10]; Ir_III -> Ir_I [label=" Reductive Elimination\n (- X-Y)", fontsize=10]; } ends_dot Caption: The central Ir(I)/Ir(III) redox couple.

2.1. Ligand Substitution: The Entry Point

The foundational step in nearly all applications is the displacement of the weakly bound cyclooctene ligands. This lability is the primary reason for their use as precatalysts. Stronger donor ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or nitrogen-based ligands like pyridine, readily replace COE, allowing for the fine-tuning of the catalyst's electronic and steric properties.[11][12]

For example, reaction with bulky alkylphosphines can lead to the selective displacement of COE.[12] This step is causal; the steric bulk of the incoming phosphine can influence the subsequent reactivity, in some cases directly leading to intramolecular C-H activation (cyclometalation) even at room temperature.[12]

2.2. Oxidative Addition: The Activation Step

Oxidative addition is the formal insertion of the iridium center into a covalent bond, increasing its oxidation state and coordination number.

-

H₂ Addition: The activation of dihydrogen is a cornerstone of hydrogenation catalysis. [IrCl(COE)₂]₂ reacts with H₂ in the presence of a coordinating ligand like pyridine (py) to form dihydride species such as IrCl(H)₂(COE)(py)₂.[6][13] This reaction is reversible, a key feature exploited in catalysis.

-

Silane Addition (Hydrosilylation): Si-H bonds readily add across the iridium center. The reaction of η²-cyclooctene iridium complexes with hydrosilanes has been shown to proceed via facile migration of a chloride ligand from the iridium to the silicon, likely through a silylene intermediate.[14]

-

C-H Bond Activation: This is one of the most significant reactions of iridium complexes. Intramolecular C-H activation is observed with bulky phosphine ligands.[12] Intermolecular C-H activation of arenes and alkanes is also a key step in functionalization and dehydrogenation catalysis.[15][16] The 14-electron Ir(I) species generated after ligand dissociation is often the active species in these transformations.[16]

-

Alkyl/Acyl Halide Addition: The C-X bond of alkyl and acyl halides can add to the Ir(I) center, forming Ir(III) alkyl or acyl complexes.[1] This is a fundamental step in cross-coupling methodologies.

2.3. Reductive Elimination: The Product-Forming Step

Reductive elimination is the microscopic reverse of oxidative addition and is the crucial bond-forming and product-releasing step in many catalytic cycles.[9][10] Two ligands, which must be in a cis orientation on the octahedral Ir(III) center, couple to form a new bond, reducing the metal's oxidation state back to Ir(I).[10]

The stability of the Ir(III) intermediate dictates the facility of this step. For instance, while Ir(III) alkyl hydride complexes can be stable, reductive elimination of an alkane is often thermodynamically favorable and regenerates the catalyst.[17] Ligand dissociation from the six-coordinate Ir(III) complex to a five-coordinate intermediate can often accelerate the rate of reductive elimination.[9][17]

Catalytic Applications: From Precursor to Powerhouse

The fundamental reactivity outlined above enables iridium cyclooctene complexes to catalyze a host of important transformations.

dot digraph "Catalytic_Cycle_Hydrogenation" { graph [splines=true, overlap=false, nodesep=0.8, ranksep=1.2]; node [shape=circle, style="filled", fontname="Arial", fixedsize=true, width=1.5, fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

// Nodes Precat [label="[L₂IrCl]₂", fillcolor="#F1F3F4"]; ActiveCat [label="L₂Ir(S)Cl", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="L₂Ir(H)₂(S)Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SubCoord [label="L₂Ir(H)₂(Olefin)Cl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insert [label="L₂Ir(H)(Alkyl)Cl", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Precat -> ActiveCat [label=" + Ligand (L)\n + Solvent (S)"]; ActiveCat -> OxAdd [label=" + H₂\n (Oxidative\n Addition)"]; OxAdd -> SubCoord [label=" + Olefin\n - Solvent"]; SubCoord -> Insert [label=" Migratory\n Insertion"]; Insert -> ActiveCat [label=" Reductive\n Elimination\n (- Alkane)"]; } ends_dot Caption: Generalized catalytic cycle for olefin hydrogenation.

3.1. Hydrogenation and Transfer Dehydrogenation

Iridium pincer complexes, often generated in situ from [IrCl(COE)₂]₂ and a pincer ligand, are highly effective for the dehydrogenation of alkanes like cyclooctane.[16][18] The reverse reaction, hydrogenation, is also efficiently catalyzed. Cationic iridium complexes intercalated into clays have been shown to catalyze olefin hydrogenation, though the rate may be retarded compared to the homogeneous system.[19]

3.2. C-H Borylation of Arenes

Iridium-catalyzed C-H borylation is a powerful tool for the synthesis of arylboronate esters. The catalytic cycle involves an iridium trisboryl complex, such as [Ir(dtbpy)(COE)(Bpin)₃], which is the catalyst resting state.[15] Reversible dissociation of the COE ligand allows the arene to coordinate and undergo C-H activation, leading to the functionalized product.[15]

3.3. Hydrogen Isotope Exchange (HIE)

Iridium complexes derived from [IrCl(COE)₂]₂ are used extensively in HIE for labeling drug molecules with deuterium or tritium.[6] The mechanism involves oxidative addition of H₂ (or D₂, T₂) and exchange with substrate C-H bonds. Interestingly, the initial active species can transform over time into a binuclear C-H activated complex, which is also active in the HIE process.[6][7][13] This underscores the dynamic nature of these catalytic systems.

3.4. Signal Amplification by Reversible Exchange (SABRE)

SABRE is a hyperpolarization technique that dramatically enhances NMR signals. The complex IrCl(H)₂(COE)(py)₂, formed from [IrCl(COE)₂]₂, pyridine, and parahydrogen, is a simple and effective precatalyst for this process.[6][20] It operates by transiently binding both parahydrogen and the substrate (e.g., pyridine), allowing for the transfer of spin polarization.

Quantitative Data Summary

The following table summarizes key ¹H NMR spectroscopic data for representative iridium hydride species derived from cyclooctene precursors. These chemical shifts are diagnostic for identifying intermediates in catalytic reactions.

| Complex | Hydride Signal ¹H NMR (δ, ppm) | Trans Ligand | Reference |

| IrCl(H)₂(COE)(py)₂ | -19.34 | Pyridine | [7][13] |

| -26.47 | Chloride | [7][13] | |

| (Cl)(H)(py)(μ-Cl)(μ-H)(κ-μ-NC₅H₄)Ir(H)(py)₂ | -24.72 | Bridging Cl/py | [6][13] |

| -25.90 | Bridging H/py | [6][13] | |

| -28.95 | Bridging Cl/py | [6][13] |

Concluding Remarks

Iridium cyclooctene complexes are not merely starting materials; they are gateways to a vast and powerful realm of chemical reactivity. Their utility is rooted in the predictable and controllable sequence of ligand substitution, oxidative addition, and reductive elimination. By understanding the causality behind each step—the lability of the COE ligand, the electron-rich nature of the Ir(I) center, and the geometric requirements for elimination—researchers can design and optimize sophisticated catalytic systems for applications ranging from pharmaceutical synthesis to advanced materials and medical imaging. This guide serves as a foundational blueprint for harnessing the full potential of these remarkable complexes.

References

-

Shaw, B. L., & Singleton, E. (1967). Transition metal–carbon bonds. Part IX. Oxidative addition reactions of cyclo-octeneiridium(I) complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1683. [Link]

-

Tobita, H., Hasegawa, K., Ono, T., & Inomata, S. (2010). Synthesis of η2-cyclooctene iridium and rhodium complexes supported by a novel P,N-chelate ligand and their reactivity toward hydrosilanes: facile Cl migration from metal to silicon via silylene complex intermediates and formation of a base-stabilised silylene complex. Dalton Transactions, 39(35), 8205–8213. [Link]

- Various Authors. (2025). Oxidative Addition Reactions of an Iridium(I) Complex Containing phosphine-NHC. Google Search.

-

Pérez-Torrente, J. J., et al. (2003). Reactivity of [Ir(COE)₂(solvent)₂]PF₆ Complexes toward Alkylphosphines: Room-Temperature C−H Activation (Cyclometalation) and Isolation of a 14-Electron Alkyl−Iridium(III) Complex. Organometallics, 22(13), 2598–2600. [Link]

-

Hartwig, J. F., et al. Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes. Intermediacy and Chemistry of Bipyridine-Ligated Iridium Trisboryl Complexes. The Hartwig Group. [Link]

-

Iali, W., et al. (2016). Iridium Cyclooctene Complex That Forms a Hyperpolarization Transfer Catalyst before Converting to a Binuclear C–H Bond Activation Product Responsible for Hydrogen Isotope Exchange. Inorganic Chemistry, 55(23), 12389–12399. [Link]

-

Iali, W., et al. (2016). Iridium Cyclooctene Complex That Forms a Hyperpolarization Transfer Catalyst before Converting to a Binuclear C–H Bond Activation Product Responsible for Hydrogen Isotope Exchange. PMC. [Link]

-

Various Authors. (n.d.). Cyclooctadiene iridium complexes [Cp*Ir(COD)X]+ (X = Cl, Br, I): Synthesis and application for oxidative coupling of benzoic acid with alkynes. ResearchGate. [Link]

-

Various Authors. (n.d.). Synthesis, structure and reactivity of iridium complexes containing a bis-cyclometalated tridentate C^N^C ligand. Dalton Transactions (RSC Publishing). [Link]

-

Gelest, Inc. (2017). IRIDIUM(I) CYCLOOCTADIENE CHLORIDE, dimer - Safety Data Sheet. [Link]

-

Popoola, S., & Al-Saadi, A. (2015). Spectroscopic Evaluation of the Molecular Structures of di-μ-Chlorobis(1,5-Cyclooctadiene) Iridium (I) and Rhodium (I) Complexes. Journal of Applied Mathematics and Physics, 3, 140-144. [Link]

-

Kaneda, K., et al. (1983). Synthesis, reactions and catalytic activities of iridium complexes intercalated into montmorillonite. Journal of the Chemical Society, Dalton Transactions, (12), 2577-2582. [Link]

-

Iali, W., et al. (2016). Iridium Cyclooctene Complex Forms a Hyperpolarization Transfer Catalyst Before Converting to a Binuclear C-H Bond Activation Pro. CORE. [Link]

-

Various Authors. (2025). Chlorobis(Cyclooctene)Rhodium(I) and–Iridium(I) Complexes. ResearchGate. [Link]

-

Halpern, J. (1970). Addition Reactions of Transition Metal Complexes. Accounts of Chemical Research, 3(11), 386-392. [Link]

-

Goldman, A. S., et al. (2016). Experimental and computational study of alkane dehydrogenation catalyzed by a carbazolide-based rhodium PNP pincer complex. Chemical Science, 7(4), 2559-2572. [Link]

-

LibreTexts. (2023). 7.1.3: Reductive Elimination. Chemistry LibreTexts. [Link]

-

Iali, W., et al. (2016). Iridium Cyclooctene Complex That Forms a Hyperpolarization Transfer Catalyst before Converting to a Binuclear C–H Bond Activation Product Responsible for Hydrogen Isotope Exchange. ACS Publications. [Link]

-

Anderlund, M. F., & Wendt, O. F. (2014). Catalytic dehydrogenation of cyclooctane and triethylamine using aliphatic iridium pincer complexes. Lund University Research Portal. [Link]

-

Wikipedia. (n.d.). Reductive elimination. Wikipedia. [Link]

-

Various Authors. (n.d.). Reductive Elimination. University of Pennsylvania. [Link]

Sources

- 1. Transition metal–carbon bonds. Part IX. Oxidative addition reactions of cyclo-octeneiridium(I) complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. colonialmetals.com [colonialmetals.com]

- 3. gelest.com [gelest.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Spectroscopic Evaluation of the Molecular Structures of di-μ-Chlorobis(1,5-Cyclooctadiene) Iridium (I) and Rhodium (I) Complexes [scirp.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Iridium Cyclooctene Complex That Forms a Hyperpolarization Transfer Catalyst before Converting to a Binuclear C–H Bond Activation Product Responsible for Hydrogen Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.uoc.gr [chemistry.uoc.gr]

- 9. Reductive elimination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of η2-cyclooctene iridium and rhodium complexes supported by a novel P,N-chelate ligand and their reactivity toward hydrosilanes: facile Cl migration from metal to silicon via silylene complex intermediates and formation of a base-stabilised silylene complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes. Intermediacy and Chemistry of Bipyridine-Ligated Iridium Trisboryl Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 16. Experimental and computational study of alkane dehydrogenation catalyzed by a carbazolide-based rhodium PNP pincer complex - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04794C [pubs.rsc.org]

- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 18. portal.research.lu.se [portal.research.lu.se]

- 19. Synthesis, reactions and catalytic activities of iridium complexes intercalated into montmorillonite - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

[Ir(coe)2Cl]2 as a precursor in organometallic chemistry

An In-Depth Technical Guide to [Ir(coe)₂Cl]₂: A Cornerstone Precursor in Modern Organometallic Chemistry

Executive Summary

Chlorobis(cyclooctene)iridium(I) dimer, formally di-μ-chlorotetrakis(cyclooctene)diiridium(I) and commonly abbreviated as [Ir(coe)₂Cl]₂, stands as one of the most versatile and widely utilized precursors in organoiridium chemistry. Its utility stems from the labile nature of the cyclooctene (coe) ligands, which are readily displaced by a vast array of other ligands, providing a convenient and predictable entry point into the synthesis of complex iridium(I) and iridium(III) catalysts. This guide provides an in-depth exploration of the synthesis, structure, reactivity, and application of [Ir(coe)₂Cl]₂, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in field-proven insights and authoritative references.

Introduction: The Need for Versatile Precursors

Iridium-catalyzed reactions have become indispensable tools in synthetic chemistry, enabling transformative processes such as C-H activation, asymmetric hydrogenation, and hydrosilylation. The development of these powerful catalytic systems hinges on the availability of reliable starting materials, or "precursors," from which active catalysts can be generated. An ideal precursor should be straightforward to synthesize and handle, yet possess reactive sites that allow for the facile introduction of desired ancillary ligands that will ultimately control the catalyst's activity and selectivity.

[Ir(coe)₂Cl]₂ perfectly embodies these characteristics. Unlike its more common counterpart, cyclooctadiene iridium chloride dimer ([Ir(cod)Cl]₂), the monodentate cyclooctene ligands in [Ir(coe)₂Cl]₂ are significantly more labile, facilitating ligand substitution reactions under milder conditions. This heightened reactivity makes it the precursor of choice for synthesizing a broad spectrum of iridium complexes, particularly those involving bulky or electronically demanding ligands.

Structural Elucidation and Physicochemical Properties

[Ir(coe)₂Cl]₂ is a dinuclear organometallic complex where two iridium(I) centers are bridged by two chloride ligands.[1] Each iridium atom is further coordinated by two cis-cyclooctene ligands, resulting in a square-planar geometry around each metal center.[1] The molecule possesses a nearly flat structure, with a hinge angle between the two IrCl₂ planes of approximately 179.4°, and a non-bonding Ir···Ir separation of 3.7254(3) Å.[1][2] This contrasts with the more bent structures of related diene complexes like [Ir(cod)Cl]₂.[2]

This air-sensitive, yellow-orange solid must be handled and stored under an inert atmosphere to prevent decomposition.[1][3]

| Property | Value |

| Chemical Formula | C₃₂H₅₆Cl₂Ir₂ |

| Molecular Weight | 896.13 g/mol [3][4][5][6][7] |

| CAS Number | 12246-51-4[3][4][5][6] |

| Appearance | Yellow to orange solid/powder[1][3][7] |

| Melting Point | 160-165 °C (decomposes)[3][6] |

| Storage Conditions | Store at 4°C under an inert atmosphere (e.g., Nitrogen), protected from light.[4][5] |

Synthesis and Handling

The synthesis of [Ir(coe)₂Cl]₂ is a standard procedure in many organometallic laboratories, valued for its reliability and decent yields.

Standard Synthetic Protocol

The most common synthesis involves the reduction of an iridium(III) salt in the presence of an excess of cyclooctene, which acts as both the ligand and a mild reducing agent for the alcoholic solvent.[1][3]

Objective: To synthesize [Ir(coe)₂Cl]₂ from hydrated iridium(III) chloride.

Materials:

-

Iridium(III) chloride trihydrate (IrCl₃·3H₂O)

-

cis-Cyclooctene (coe)

-

2-Propanol (IPA)

-

Water (deionized)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line and glassware

Procedure:

-

A mixture of 2-propanol and water (typically 3:1 v/v) is thoroughly degassed by bubbling with argon or nitrogen for at least 30 minutes.

-

In a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add iridium(III) chloride trihydrate.

-

Add the degassed 2-propanol/water mixture to the flask, followed by a stoichiometric excess of cis-cyclooctene.

-

Heat the reaction mixture to reflux under a positive pressure of inert gas. The solution will typically change color as the iridium is reduced from Ir(III) to Ir(I).

-

Maintain reflux for several hours (e.g., 12-18 hours) until a yellow precipitate forms.

-

Cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Filter the yellow solid under an inert atmosphere using a Schlenk filter cannula or in a glovebox.

-

Wash the precipitate with cold, degassed ethanol or methanol to remove any unreacted starting materials and byproducts.

-

Dry the resulting yellow product under vacuum. Yields of up to 80% can be achieved.[1]

Safe Handling and Storage

Causality: The iridium(I) center and the olefin ligands are susceptible to oxidation. Exposure to air can lead to the formation of ill-defined iridium oxides and the decomposition of the complex, rendering it inactive as a precursor.

-

Handling: Always handle [Ir(coe)₂Cl]₂ in an inert atmosphere glovebox or using Schlenk line techniques.

-

Storage: Store the solid in a sealed container inside a freezer (-20°C to 4°C) under a nitrogen or argon atmosphere.[4][5] For long-term storage, sealing the container within a second vessel containing a desiccant is advisable.

Core Reactivity: The Gateway to Diverse Iridium Complexes

The synthetic power of [Ir(coe)₂Cl]₂ lies in the weakness of the iridium-cyclooctene bond. The coe ligands are readily displaced by stronger Lewis bases, such as phosphines, N-heterocyclic carbenes (NHCs), and nitrogen-based ligands. This allows for the modular construction of a vast library of iridium catalysts.

The general reaction pathway involves the cleavage of the dimer by incoming ligands (L) to form monomeric iridium(I) species, which are often the direct precursors to the active catalyst.

Caption: General reactivity pathways of [Ir(coe)₂Cl]₂.

Ligand Substitution with Phosphines and NHCs

The reaction with phosphine ligands is one of the most common transformations. Depending on the stoichiometry and the nature of the phosphine, various products can be obtained. For example, reaction with triphenylphosphine (PPh₃) can yield IrCl(PPh₃)₃.[3] The use of bidentate phosphines, such as (R)-BINAP, allows for the synthesis of chiral dinuclear catalysts for asymmetric transformations.[1] Similarly, bulky pincer ligands react readily to form stable, well-defined complexes.[8]

Oxidative Addition and C-H Bond Activation

[Ir(coe)₂Cl]₂ is a gateway to higher oxidation state iridium(III) complexes through oxidative addition.

-

Reaction with H₂: In the presence of ligands like pyridine, it reacts with molecular hydrogen to form dihydride species such as IrCl(H)₂(coe)(py)₂.[9][10][11] These complexes are often key intermediates in hydrogenation and hyperpolarization catalysis.

-

C-H Activation: The high reactivity of iridium complexes derived from this precursor enables them to activate strong C-H bonds. Treatment with certain phosphine ligands can lead to intramolecular C(sp³)-H bond activation of the ligand itself.[12][13] This reactivity is fundamental to developing catalysts for alkane functionalization. For instance, reaction with 1,1-bis(diphenylphosphino)methane (dppm) can result in a solvent-dependent equilibrium involving a C-H activated hydrido complex.[14]

Key Applications in Homogeneous Catalysis

The true value of [Ir(coe)₂Cl]₂ is demonstrated by its successful application as a precatalyst in numerous high-impact catalytic reactions.

C-H Activation and Functionalization

Iridium catalysts generated from [Ir(coe)₂Cl]₂ are highly effective for the directed and non-directed functionalization of C-H bonds, a process that allows for the construction of complex molecules from simple hydrocarbon feedstocks. The precursor allows for the assembly of the active Ir(III) catalytic species in situ.

Workflow: In-situ Generation of a C-H Borylation Catalyst

Caption: Workflow for generating a C-H borylation catalyst.

Hydrogenation and Transfer Hydrogenation

[Ir(coe)₂Cl]₂ is a precursor to highly active hydrogenation catalysts. The combination with chiral ligands enables powerful asymmetric hydrogenations, a cornerstone of modern pharmaceutical synthesis. It is also used to generate catalysts for transfer hydrogenation, where hydrogen is delivered from a donor molecule like isopropanol or formic acid.[15]

Hydrosilylation of N-Heterocycles

The dearomatization of N-heterocycles is a crucial transformation in medicinal chemistry. Catalysts derived from [Ir(coe)₂Cl]₂ have shown exceptional activity and selectivity for the 1,2-hydrosilylation of various N-heteroaromatics. The in-situ generation of a silylene-bridged iridium dimer from [Ir(coe)₂Cl]₂ and a silane like Et₂SiH₂ leads to a highly active system.[16]

Protocol: Catalytic Hydrosilylation of Quinoline

-

In a glovebox, add [Ir(coe)₂Cl]₂ (1.4 mol%) to a vial.

-

Add the solvent (e.g., toluene) followed by the quinoline substrate.

-

Add diethylsilane (Et₂SiH₂) to the mixture.

-

Seal the vial, remove from the glovebox, and stir at the desired temperature (e.g., 25°C).

-

Monitor the reaction by GC-MS or NMR until completion. The reaction typically yields the corresponding N-silyl-1,2-dihydroquinoline with high selectivity.[16]

Signal Amplification By Reversible Exchange (SABRE)

SABRE is a hyperpolarization technique that dramatically enhances NMR signals of small molecules, with significant implications for medical imaging and reaction monitoring. [Ir(coe)₂Cl]₂ has emerged as a preferred precatalyst for generating the active SABRE catalyst.[10][17]

Mechanism: The precatalyst reacts rapidly with hydrogen (specifically parahydrogen) and a substrate like pyridine to form an active iridium dihydride complex, IrCl(H)₂(coe)(py)₂.[9][10][11] This complex facilitates the transfer of spin polarization from the parahydrogen-derived hydrides to the coordinated substrate. Subsequent dissociation of the hyperpolarized substrate allows for its detection with massively enhanced signal intensity. The rapid activation of [Ir(coe)₂Cl]₂ is a key advantage over other precursors.[9][18]

Conclusion

[Ir(coe)₂Cl]₂ is more than just a starting material; it is a strategic enabler of modern iridium catalysis. Its defining feature—the labile cyclooctene ligands—provides a clean and efficient entry point for the synthesis of an immense variety of catalytically active complexes. From fundamental organometallic synthesis to cutting-edge applications in C-H functionalization, asymmetric synthesis, and hyperpolarization techniques, this yellow dimer continues to be an indispensable tool for chemists pushing the boundaries of molecular science. Its predictable reactivity and straightforward synthesis ensure that it will remain a cornerstone precursor in academic and industrial laboratories for the foreseeable future.

References

- Grokipedia. Chlorobis(cyclooctene)iridium dimer.

- Biochemical Assay Reagent. [IrCl(COE)2]2 (Chlorobis(cyclooctene)iridium(I)dimer).

- ResearchGate. Reactions of Phosphine Ligands with Iridium Complexes Leading to C(sp3)

- ACS Publications. Reactions of Phosphine Ligands with Iridium Complexes Leading to C(sp3)

- MedchemExpress.com. [Ir(cod)Cl]2 (Synonyms: Chloro-1,5-cyclooctadiene iridium(I) dimer).

- ResearchGate. Reactivity of [Ir(COE)2(solvent)2]PF6 Complexes toward Alkylphosphines: Room-Temperature C−H Activation (Cyclometalation) and Isolation of a 14-Electron Alkyl−Iridium(III) Complex | Request PDF.

- ACS Publications. Iridium Cyclooctene Complex That Forms a Hyperpolarization Transfer Catalyst before Converting to a Binuclear C–H Bond Activation Product Responsible for Hydrogen Isotope Exchange | Inorganic Chemistry.

- ResearchGate. The reaction of [Ir(coe)2Cl]2 (1 equiv.) with Et2SiH2 (15 equiv.)

- ChemScene. 12246-51-4 | [IrCl(COE)2]2.

- Gelest, Inc. IRIDIUM(I) CYCLOOCTADIENE CHLORIDE, dimer.

- PubMed. An iridium-mediated C-H activation/CO2-carboxylation reaction of 1,1-bisdiphenylphosphinomethane.

- PubMed. Iridium Cyclooctene Complex That Forms a Hyperpolarization Transfer Catalyst before Converting to a Binuclear C-H Bond Activation Product Responsible for Hydrogen Isotope Exchange.

- CORE.

- PMC. Di-μ-chlorido-bis[bis(η2-cyclooctene)iridium(I)].

- Sigma-Aldrich. Chlorobis(cyclooctene)iridium(I)dimer 97 12246-51-4.

- PMC. Iridium Cyclooctene Complex That Forms a Hyperpolarization Transfer Catalyst before Converting to a Binuclear C–H Bond Activation Product Responsible for Hydrogen Isotope Exchange.

- PubMed. [Ir(COD)

- ACS Publications. Formation of [Ir(CO)2Cl]x (x = 2, n) Species by Mild Carbonylation of [Ir(cyclooctene)2Cl]2 Supported on Silica or in Solution: A New Convenient Material for the Synthesis of Iridium(I) Carbonyl Complexes | Organometallics.

- Wikipedia. Chlorobis(cyclooctene)iridium dimer.

- Sigma-Aldrich. Chlorobis(cyclooctene)iridium(I)dimer 97 12246-51-4.

- AUB ScholarWorks. Reactivity of Iridium Complexes of a Triphosphorus-Pincer Ligand Based on a Secondary Phosphine.

- PMC. Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I).

- Morressier. Iridium(III)

- Ambeed.com. [Ir(cod)Cl]2 | Chloro-1,5-cyclooctadiene iridium(I) dimer.

- Umicore Precious Metals Chemistry. [Ir(coe)2Cl]2.

- ACS Publications.

- ResearchGate. Iridium Cyclooctene Complex Forms a Hyperpolarization Transfer Catalyst Before Converting to a Binuclear C-H Bond Activation Product Responsible for Hydrogen Isotope Exchange.

- MDPI.

- ResearchGate. [Ir(acac)(η 2-C 8H 14) 2]: A precursor in the synthesis of cyclometalated iridium(III) complexes | Request PDF.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Di-μ-chlorido-bis[bis(η2-cyclooctene)iridium(I)] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorobis(cyclooctene)iridium dimer - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. [Ir(coe)2Cl]2 | Umicore [pmc.umicore.com]

- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Iridium Cyclooctene Complex That Forms a Hyperpolarization Transfer Catalyst before Converting to a Binuclear C-H Bond Activation Product Responsible for Hydrogen Isotope Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Iridium Cyclooctene Complex That Forms a Hyperpolarization Transfer Catalyst before Converting to a Binuclear C–H Bond Activation Product Responsible for Hydrogen Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. An iridium-mediated C-H activation/CO2-carboxylation reaction of 1,1-bisdiphenylphosphinomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 18. researchgate.net [researchgate.net]

The Labile Advantage: A Technical Guide to Cyclooctene Displacement in

Executive Summary

Chlorobis(cyclooctene)iridium(I) dimer , or

This guide details the labile nature of the monodentate cyclooctene (coe) ligands in

Part 1: Molecular Architecture & Mechanistic Basis

Structural Characterization

The complex features two Iridium(I) centers bridged by two chloride ligands.[1][2] Crucially, each iridium center is coordinated by two cis-cyclooctene molecules acting as monodentate ligands.

| Feature | Impact on Reactivity | ||

| Ligand Denticity | Monodentate ( | Bidentate ( | COE dissociates stepwise; COD requires ring-opening. |

| Chelate Effect | Absent | Strong | COE is kinetically labile; COD is thermodynamically stable. |

| Geometry | Square Planar | Square Planar | Similar starting geometry, distinct steric profiles. |

| Ir-Ligand Bond | Weaker | Stronger chelation | COE allows rapid ligand exchange at RT. |

The Mechanism of Lability

The utility of

Key Mechanistic Pathway:

-

Dissociation: One COE ligand dissociates to generate a transient 14-electron species.

-

Coordination: The incoming ligand (L) binds to the open site.

-

Substitution: The second COE is displaced, driving the equilibrium forward due to the volatility or steric bulk of the released cyclooctene.

Figure 1: The stepwise displacement mechanism of monodentate COE ligands allows for mild exchange conditions compared to chelating dienes.[3]

Part 2: Strategic Applications

Synthesis of Bulky NHC Complexes

The primary application of

-

The Problem: Reacting free carbenes with

often fails to displace the COD ligand completely due to steric clashes and the stability of the Ir-COD bond. -

The Solution:

reacts rapidly with free carbenes (or generated in situ) at room temperature. The COE ligands fall off easily, accommodating the bulky NHC wings (e.g., IMes, IPr).

C-H Activation and Isotope Labeling

The precursor is widely used to generate active species for Hydrogen Isotope Exchange (HIE).[2]

-

Mechanism: Treatment with phosphines (e.g.,

) and pyridine under

Part 3: Experimental Protocols

Handling and Storage

Although

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at -20°C .

-

Shelf Life: 1 month at -20°C; up to 6 months at -80°C.

-

Visual Indicator: The compound should be a bright yellow/orange solid. Darkening to brown/black indicates decomposition to Iridium(0) metal.

Protocol: Synthesis of via COE Displacement

Note: This protocol illustrates the use of the COE dimer to install an NHC, followed by the re-introduction of COD if a mixed-ligand species is desired, or simply using the COE dimer to generate the bis-NHC species.

Objective: Synthesis of a generic

Materials:

- (1.0 equiv)

-

NHC Ligand (e.g., IMes, IPr) or NHC salt + Base (KHMDS)

-

Solvent: Anhydrous THF or Toluene (Degassed)

-

Inert Atmosphere: Glovebox or Schlenk line

Step-by-Step Workflow:

-

Preparation: In a glovebox, dissolve

(0.5 mmol) in 10 mL of anhydrous THF. The solution should be yellow. -

Ligand Addition: Add the free carbene (NHC) (1.0 - 2.1 equiv depending on target stoichiometry) dropwise to the stirring iridium solution.

-

Observation: Evolution of gas or slight color change is common.

-

-

Reaction: Stir at Room Temperature for 1–4 hours.

-

Why? Unlike COD precursors which often require reflux in toluene, the COE displacement is kinetically facile at 25°C.

-

-

Workup:

-

Remove solvent in vacuo.

-

Wash the residue with cold pentane to remove displaced cyclooctene and unreacted ligand.

-

Recrystallize from DCM/Hexanes if necessary.

-

Quantitative Yield Check:

| Parameter | Target | Troubleshooting |

|---|---|---|

| Appearance | Yellow/Orange Powder | Black ppt = Decomposition (O2 leak) |

| 1H NMR | Disappearance of alkene protons (

Part 4: Troubleshooting & Optimization

Common Pitfalls

-

Incomplete Exchange: If the incoming ligand is bulky but electronically poor, the equilibrium may not fully shift.

-

Fix: Use a slight excess of the incoming ligand and apply vacuum intermittently to remove the volatile cyclooctene.

-

-

Decomposition: Iridium(I) without stabilizing ligands is prone to clustering into Ir(0) black.

-

Fix: Ensure the incoming ligand is added immediately after dissolving the precursor. Do not let the precursor sit in solution without a stabilizing ligand for extended periods.

-

Pathway Visualization: Catalyst Activation

The following diagram illustrates the activation pathway for a C-H activation catalyst, highlighting the critical role of COE removal.

Figure 2: Activation workflow for generating active Ir-hydride species. The irreversibility of COE loss prevents catalyst poisoning.

References

-

Synthesis and Reactivity of New Bis(N-heterocyclic carbene) Iridium(I) Complexes. Inorganic Chemistry.

-

Chlorobis(cyclooctene)iridium(I) Dimer: Product Specification and Applications. Chem-Impex.

-

Iridium Cyclooctene Complex That Forms a Hyperpolarization Transfer Catalyst. PubMed Central.

-

[Ir(COD)Cl]2 as a catalyst precursor for intramolecular hydroamination. PubMed.

-

Chlorobis(cyclooctene)iridium dimer Safety and Data. Sigma-Aldrich.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Iridium Cyclooctene Complex That Forms a Hyperpolarization Transfer Catalyst before Converting to a Binuclear C–H Bond Activation Product Responsible for Hydrogen Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorobis(cyclooctene)iridium dimer - Wikipedia [en.wikipedia.org]

Technical Guide: Air Sensitivity and Handling of Bis(cyclooctene)iridium(I) Chloride Dimer

Executive Summary

Bis(cyclooctene)iridium(I) chloride dimer (

This guide outlines a self-validating handling protocol designed to maintain the integrity of the

Part 1: Chemical Profile & Stability Mechanisms

The Lability Paradox

The utility of

-

Mechanism of Instability: In the presence of

, the electron-rich Ir(I) center undergoes oxidative addition, forming thermodynamically stable but catalytically dead Ir(III) species. Furthermore, without excess free cyclooctene in solution, the equilibrium favors ligand dissociation, leading to the formation of insoluble iridium clusters (iridium black). -

Visual Indicator: The complex is strictly Yellow/Orange . Any shift to Green (mixed valence) or Black (metallic Ir) indicates compromised integrity.

Data Profile

| Parameter | Specification | Technical Note |

| Formula | Dimeric structure bridged by chlorides.[1][2][3][4][5][6][7] | |

| Oxidation State | Iridium(I) ( | Highly reducing; |

| Appearance | Bright Yellow Solid | Darkening indicates oxidation/decomposition. |

| Ligand Type | Monodentate Alkene (COE) | High Lability: |

| Solubility | DCM, THF, Toluene, CHCl3 | Decomposes rapidly in non-degassed solvents. |

| Air Stability | Solid: Metastable (Days) | Solution: Unstable (Minutes). |

Part 2: Storage & Handling Best Practices

To ensure reproducibility in drug development and catalysis, treat

The "Inert-Cold-Chain" Protocol

-

Long-Term Storage:

-

Atmosphere: Glovebox (Nitrogen or Argon,

ppm -

Temperature:

freezer. Cold storage slows the kinetics of spontaneous ligand loss. -

Container: Tightly sealed scintillation vial with parafilm or electrical tape over the cap seam, placed inside a secondary jar containing activated desiccant.

-

-

Benchtop Handling (Schlenk Line):

-

Never expose solutions to air.

-

Solids may be weighed quickly in air if the humidity is low, but for high-precision kinetics or catalytic screening, weigh inside the glovebox.

-

Solvent Prep: All solvents must be rigorously degassed (freeze-pump-thaw x3 or sparged with Ar for 30 mins) and stored over molecular sieves.

-

Handling Decision Tree

Figure 1: Decision logic for handling Bis(cyclooctene)iridium(I) chloride dimer based on state and precision requirements.

Part 3: Synthesis & Purification (Self-Validating Protocol)

While commercially available, synthesizing the precursor in-house often yields higher activity due to the removal of aged, oxidized layers found on commercial batches.

Reference Method: Adapted from Inorganic Syntheses (van der Ent & Onderdelinden) [1].

Reagents

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with

. -

Charging: Add

(1.0 eq) and degassed Isopropanol/Water (2:1 ratio). -

Ligand Addition: Add Cyclooctene (excess, typically 6–10 eq). The excess is critical to drive the equilibrium toward the complex and prevent metallic Ir precipitation.

-

Reaction: Reflux under

for 3–4 hours.-

Observation: The solution transitions from dark red/brown (Ir(III)) to a bright yellow suspension.

-

-

Precipitation: Cool the mixture to room temperature, then to

. The product precipitates as a yellow solid.[6] -

Filtration (Crucial): Filter rapidly under air (or inert gas frit).

-

Washing: Wash with cold ethanol (removes unreacted starting material) followed by water.

-

Drying: Dry under high vacuum at room temperature.

-

Warning: Do not heat while drying. Do not apply vacuum for >4 hours, as labile COE ligands can sublime off, leaving an unstable coordinatively unsaturated species.

-

Synthesis & Degradation Pathway

Figure 2: Synthesis pathway and oxidative degradation risk.

Part 4: Troubleshooting & Quality Control

Use the "Traffic Light" system to instantly validate the quality of your precursor before committing expensive ligands or substrates.

| Color Observed | Status | Action |

| Bright Yellow | Optimal | Proceed with reaction. |

| Orange | Acceptable | Slight surface oxidation or crystal size variation. Usable. |

| Green / Olive | Compromised | Significant oxidation to Ir(III). Recrystallize or discard. |

| Black / Brown | Failed | Decomposition to metallic Iridium. Discard immediately. |

Validation Experiment (NMR):

Dissolve 5 mg in

-

Check:

NMR should show distinct olefinic protons for coordinated COE at -

Fail: Disappearance of coordinated alkene peaks or broadening indicates paramagnetic impurities (Ir(0) clusters).

References

-

van der Ent, A.; Onderdelinden, A. L. (1973).[2] Chlorobis(cyclooctene)rhodium(I) and -Iridium(I) Complexes. Inorganic Syntheses, 14, 92–95. Link

- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (General reference for Ir(I) stability and ligand lability).

-

Sigma-Aldrich. (n.d.). Chlorobis(cyclooctene)iridium(I) dimer Product Sheet. Link

- Crabtree, R. H. (1979). Iridium compounds in catalysis. Accounts of Chemical Research, 12(9), 331–337. (Contextualizing the utility of labile Ir precursors).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Chlorobis(cyclooctene)iridium dimer - Wikipedia [en.wikipedia.org]

- 3. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. Selective low-temperature syntheses of facial and meridional tris-cyclometalated iridium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorobis(cyclooctene)iridium(I)dimer | CAS 12246-51-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US6399804B2 - Method for producing [Ir(cod)Cl]2 - Google Patents [patents.google.com]

Technical Guide: Solubility & Handling of Bis(cyclooctene)iridium(I) Chloride Dimer

Executive Summary

Bis(cyclooctene)iridium(I) chloride dimer (

However, this lability presents a significant handling challenge: solubility is often conflated with stability. While the complex dissolves in many organic solvents, it frequently undergoes rapid ligand exchange or decomposition in non-inert environments. This guide provides a definitive solubility profile, distinguishing between inert solvents suitable for storage/reaction and reactive solvents that irreversibly alter the complex.

Physicochemical Profile

| Property | Description |

| Formula | |

| Appearance | Yellow to Orange crystalline solid |

| Oxidation State | Iridium(I) ( |

| Air Stability (Solid) | Moderately stable; can be weighed in air but best stored under |

| Air Stability (Solution) | Unstable. Rapidly oxidizes to form inactive Ir(III) species (often black precipitates).[1][2] |

| Ligand Lability | High. COE ligands are more labile than 1,5-cyclooctadiene (COD). |

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with

Class A: Inert Solvents (Recommended for Dissolution)

Use these solvents for preparing catalyst stock solutions or running ligand exchange reactions.

| Solvent | Solubility | Operational Notes |

| Dichloromethane (DCM) | High | Excellent for recrystallization. Must be degassed to prevent oxidation. |

| Benzene / Toluene | High | Preferred for heating/refluxing. Benzene is often used for freeze-pump-thaw degassing cycles. |

| Tetrahydrofuran (THF) | Moderate/High | Good solubility. Ensure THF is anhydrous and peroxide-free. |

| Chloroform ( | High | Similar to DCM, but avoid acid-stabilized chloroform which can protonate the complex. |

Class B: Anti-Solvents (Recommended for Purification)

Use these solvents to wash crude products or precipitate the complex from Class A solvents.

| Solvent | Solubility | Operational Notes |

| Pentane / Hexane | Low / Insoluble | The complex is sparingly soluble, especially at low temps (-20°C). Used to wash away free cyclooctene. |

| Methanol (Cold) | Insoluble | Often used to wash the crude precipitate during synthesis. Warning: Hot alcohols can reduce Ir(III) or promote hydride formation. |

| Diethyl Ether | Low | Can be used as a layering solvent for crystallization. |

Class C: Reactive Solvents (AVOID unless Reacting)

These solvents coordinate to the metal center, displacing the COE ligands and destroying the dimer structure.

| Solvent | Interaction | Resulting Species |

| Acetonitrile (MeCN) | Ligand Displacement | Forms cationic species like |

| Dimethyl Sulfoxide (DMSO) | Ligand Displacement | Displaces COE completely to form |

| Pyridine | Ligand Displacement | Forms monomeric adducts (e.g., |

Mechanistic Insights: Why Solubility Matters

The solubility behavior of

-

Dimer Integrity: In non-coordinating solvents (DCM, Benzene), the

bridge remains intact. The bulky, hydrophobic cyclooctene rings provide solubility in non-polar media. -

Ligand Lability vs. COD: Unlike

, where the diene effect (chelation) stabilizes the complex, the monodentate COE ligands in -

Decomposition Pathway: In the presence of oxygen (in solution), the electron-rich Ir(I) center oxidizes to Ir(III/IV) oxides, typically observed as the solution turning from bright yellow/orange to a dark brown/black suspension.

Practical Workflows

Protocol A: Standard Dissolution for Catalysis

Objective: Prepare a reactive stock solution without decomposing the precursor.

-

Preparation: Flame-dry a Schlenk flask or vial and cycle with Argon/Nitrogen 3 times.

-

Solvent Treatment: Use anhydrous DCM or Toluene. Crucial: Degas the solvent before addition using sparging (15 min) or freeze-pump-thaw cycles.

-

Addition: Add

solid against a counter-flow of inert gas. -

Dissolution: Add the degassed solvent via syringe. The solid should dissolve rapidly to form a clear yellow/orange solution.

-